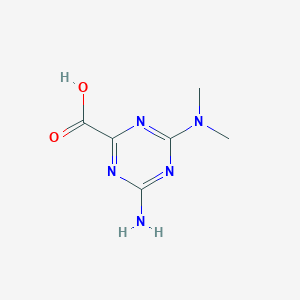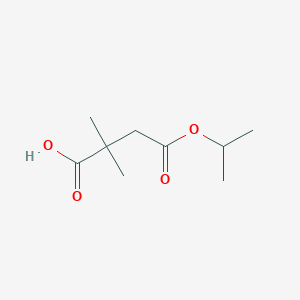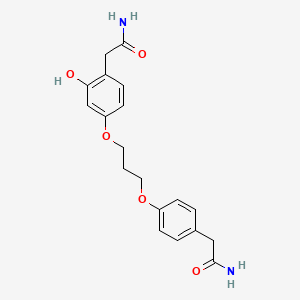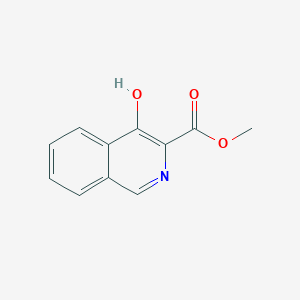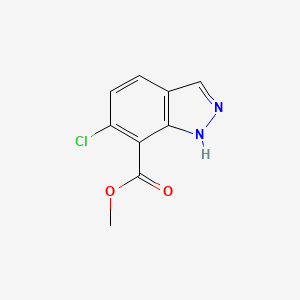![molecular formula C6H3BrClN3 B1381277 6-溴-2-氯-7H-吡咯并[2,3-d]嘧啶 CAS No. 1638763-34-4](/img/structure/B1381277.png)
6-溴-2-氯-7H-吡咯并[2,3-d]嘧啶
描述
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
Pyrrolo [2,3-d]pyrimidines have been synthesized based on molecular diversity. Their antiproliferative activity was evaluated against ER + (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . A green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl- N,N -dimethyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo [2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .
Chemical Reactions Analysis
Pyrrolo [2,3-d]pyrimidines have been synthesized using various methods, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . The reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo [2,3-d]pyrimidines has been reported .
科学研究应用
合成和结构应用
6-溴-2-氯-7H-吡咯并[2,3-d]嘧啶及其衍生物在化学合成和结构分析领域中占据重要地位。Asaftei等人(2009年)探索了9-(2-溴乙基)-取代的7-去氮嘧啶的合成和晶体结构,这些化合物是4-氯-7H-吡咯并[2,3-d]嘧啶的衍生物。该研究突出了侧链相对于杂环环的不同位置,受C(2)位置的取代基影响,展示了该化合物在结构化学中的多功能性 (Asaftei et al., 2009)。
催化合成和绿色化学
Wang等人(2017年)报道了一种绿色的Cu催化方法,用于合成吡咯并[2,3-d]嘧啶衍生物,强调了该化合物在经济和环保合成途径中的作用。这种方法强调了该化合物在绿色化学中的实用性,以及在化学合成可持续实践中的潜力 (Wang et al., 2017)。
化学反应中的应用
Rahimizadeh等人(2007年)展示了一种相关化合物,5-溴-2-氯-4-甲基-6-(1-甲基肼基)嘧啶,在导致嘧啶并[4,5-e][1,3,4]噻二嗪衍生物的化学反应中的应用。这展示了该化合物在促进复杂化学转化中的作用,以及在创造各种化学结构方面的潜力 (Rahimizadeh et al., 2007)。
作用机制
Target of Action
The primary target of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 4/6 (CDK4/6) . CDK4/6 are key regulators of cell cycle progression and have been implicated in various cancers, including breast cancer . This compound can also be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Mode of Action
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine acts as a selective inhibitor of CDK4/6 . By inhibiting these kinases, it disrupts the cell cycle, preventing cancer cells from proliferating . The exact interaction between the compound and its targets is still under investigation.
Biochemical Pathways
The inhibition of CDK4/6 leads to cell cycle arrest, specifically at the G1/S phase transition . This prevents the cancer cells from entering the S phase, where DNA replication occurs, and thus halts their proliferation
Result of Action
The inhibition of CDK4/6 by 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine results in significant antiproliferative effects on cancer cells . In particular, it has shown higher anticancer activity against triple-negative breast cancer cells compared to other CDK4/6 inhibitors . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Action Environment
The action, efficacy, and stability of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . .
生化分析
Biochemical Properties
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as p21-activated kinase 4 (PAK4), which is involved in various cellular processes including cell growth and apoptosis . The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can interact with other proteins and biomolecules, potentially altering their function and stability.
Cellular Effects
The effects of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PAK4 by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can modulate the expression of genes involved in cell cycle regulation and stress response, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine exerts its effects primarily through binding interactions with target enzymes and proteins. The compound’s halogen atoms facilitate strong binding to the active sites of enzymes like PAK4, leading to inhibition of their catalytic activity . This inhibition can disrupt key signaling pathways, resulting in altered cellular responses. Additionally, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic modifications, such as oxidation and conjugation, which influence its activity and excretion. These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs and biomolecules.
Transport and Distribution
Within cells and tissues, 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is critical for its therapeutic efficacy, as it determines the concentration of the compound at target sites.
Subcellular Localization
The subcellular localization of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on local enzymes and proteins. Understanding the subcellular distribution of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
6-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINGCYUTYXJAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256079 | |
| Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638763-34-4 | |
| Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




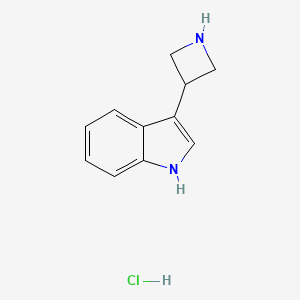
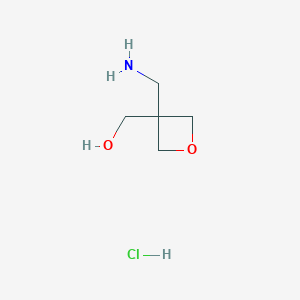


![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)


